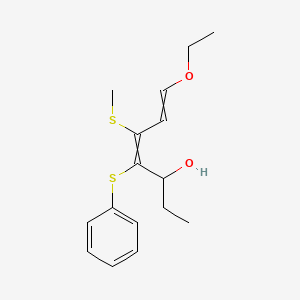
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of bromine, chlorine, and triethylsilyl groups attached to the benzoic acid core. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of the substituents.
For example, the bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) Chlorination can be carried out using chlorine (Cl2) with a similar catalyst
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding simpler benzoic acid derivatives.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the triethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Applications De Recherche Scientifique
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The triethylsilyl group may also play a role in modulating its solubility and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- can be compared with other benzoic acid derivatives such as:
Benzoic acid, 2,4-dichloro-: This compound lacks the bromine and triethylsilyl groups, resulting in different chemical properties and reactivity.
Benzoic acid, 6-bromo-2,4-dichloro-:
Propriétés
Numéro CAS |
650598-48-4 |
|---|---|
Formule moléculaire |
C13H17BrCl2O2Si |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
6-bromo-2,4-dichloro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H17BrCl2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(14)10(11(12)16)13(17)18/h7H,4-6H2,1-3H3,(H,17,18) |
Clé InChI |
WVMAAXWANKBPTH-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C(=C(C=C1Cl)Br)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
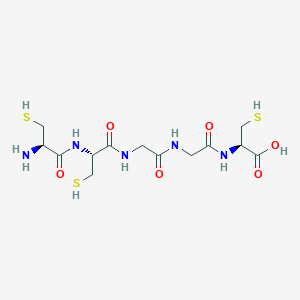
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
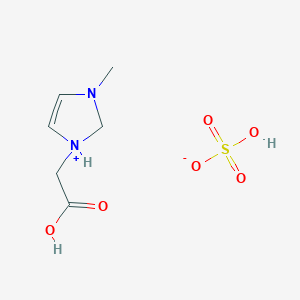
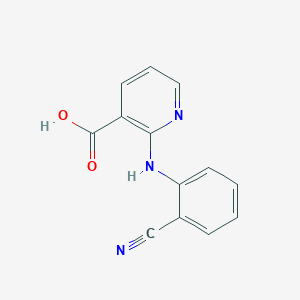

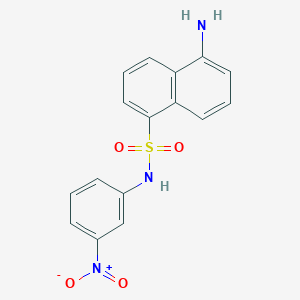
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
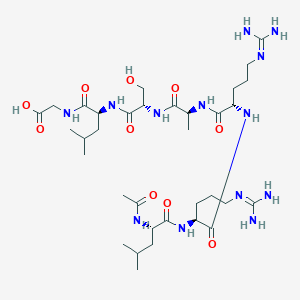
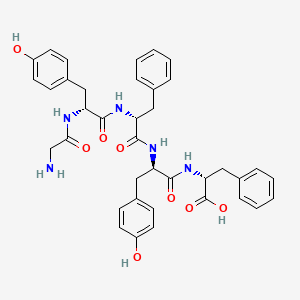
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
